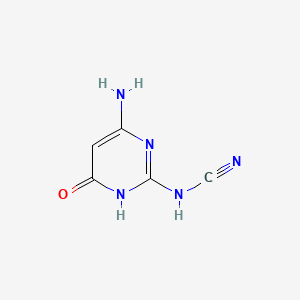

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-

説明

X-ray Crystallographic Analysis of Pyrimidine-Cyanamide Hybrid Structure

Crystallographic studies of related pyrimidine-cyanamide derivatives have provided invaluable insights into the three-dimensional arrangement and bonding patterns characteristic of this molecular class. X-ray diffraction analysis of similar compounds has revealed that the pyrimidine ring typically adopts a planar configuration with minimal deviation from idealized geometry. The crystal structures demonstrate that the cyanamide group extends linearly from the pyrimidine core, with the cyano nitrogen maintaining an approximately linear geometry characteristic of nitrile functionalities.

Detailed crystallographic investigations of analogous compounds have shown that the carbonyl oxygen and amino nitrogen groups participate extensively in hydrogen bonding networks within the crystal lattice. The intermolecular contacts typically involve nitrogen-hydrogen to oxygen interactions, with the cyanamide nitrogen acting as both hydrogen bond acceptor and, through its attached hydrogen, as a donor. These hydrogen bonding patterns create extended supramolecular architectures that stabilize the crystal structure and influence the physical properties of the material.

The bond lengths within the pyrimidine ring system of related compounds have been found to be consistent with aromatic character, with carbon-nitrogen distances ranging from 1.32 to 1.36 angstroms and carbon-carbon bonds measuring approximately 1.38 angstroms. The cyanamide carbon-nitrogen triple bond typically exhibits a length of approximately 1.15 angstroms, while the nitrogen-carbon single bond connecting the cyanamide group to the pyrimidine ring measures around 1.35 angstroms, indicating partial double bond character due to conjugation effects.

Tautomeric Equilibria and Isomeric Forms

The tautomeric behavior of cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- represents one of its most intriguing structural features, as the molecule can exist in multiple isomeric forms through proton migration processes. Tautomerism in this compound involves the relocation of hydrogen atoms between different positions, particularly affecting the carbonyl-hydroxyl equilibrium at position 4 and the amino-imino balance at position 6. These prototropic rearrangements can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule.

The keto-enol tautomerism involving the carbonyl group at position 4 of the pyrimidine ring creates an equilibrium between the 4-oxo form and the corresponding 4-hydroxyl tautomer. This transformation involves the migration of a hydrogen atom from a nitrogen center to the carbonyl oxygen, accompanied by the formation of a carbon-carbon double bond within the ring system. The relative stability of these tautomeric forms depends on various factors including solvent effects, temperature, and the presence of hydrogen bonding partners.

Additionally, the amino group at position 6 can participate in amino-imino tautomerism, where the hydrogen atoms can migrate between the amino nitrogen and adjacent ring positions. This process creates isomeric forms with altered substitution patterns and modified electronic properties. The cyanamide functional group itself can also undergo tautomeric rearrangements, potentially forming carbodiimide structures through hydrogen migration, although such transformations are typically less favorable under normal conditions.

The phenomenon of annular tautomerism is particularly relevant for this compound, as the heterocyclic pyrimidine system allows for proton migration between different ring nitrogen atoms. This type of tautomerism can result in the formation of different constitutional isomers with hydrogen atoms occupying various positions around the ring periphery. The relative populations of these tautomeric forms in solution depend on their comparative thermodynamic stabilities and the kinetic barriers for interconversion.

Spectroscopic Profiling

Spectroscopic analysis provides crucial information about the structural characteristics and dynamic behavior of cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- in both solid and solution phases. The compound's complex functional group arrangement produces distinctive spectroscopic signatures that can be used for identification, purity assessment, and structural confirmation. Multiple spectroscopic techniques offer complementary information about different aspects of the molecular structure and dynamics.

The presence of multiple nitrogen-containing functional groups, carbonyl moieties, and aromatic character creates a rich spectroscopic profile with characteristic absorption bands and chemical shift patterns. These features enable detailed structural elucidation and provide insights into the electronic environment of different atomic centers within the molecule. The spectroscopic data also reveal information about hydrogen bonding interactions and tautomeric equilibria in solution.

Infrared Vibrational Signatures of NHCN Functional Group

The infrared spectrum of cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- exhibits characteristic absorption bands that provide definitive evidence for the presence of specific functional groups and their molecular environment. The cyanamide moiety produces a distinctive cyano stretching vibration typically observed around 2188-2194 wavenumbers, which appears as a sharp, intense absorption band. This frequency range is characteristic of carbon-nitrogen triple bonds and serves as a diagnostic marker for the cyanamide functionality.

The amino group at position 6 of the pyrimidine ring generates characteristic nitrogen-hydrogen stretching vibrations that appear in the 3300-3400 wavenumber region. These bands typically manifest as symmetric and asymmetric stretching modes, with the asymmetric stretch occurring at higher frequency than the symmetric stretch. The exact frequencies depend on the degree of hydrogen bonding and the electronic environment of the amino group.

The carbonyl group at position 4 produces a strong absorption band in the 1760-1765 wavenumber range, characteristic of carbon-oxygen double bond stretching in lactam-type structures. This frequency is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and any hydrogen bonding interactions involving the carbonyl oxygen. The intensity and exact position of this band provide information about the local environment and tautomeric form of the molecule.

Ring stretching vibrations associated with the pyrimidine core appear in the 1480-1640 wavenumber region, with multiple bands reflecting the complex vibrational modes of the aromatic heterocycle. These vibrations involve coordinated movements of the ring carbon and nitrogen atoms and are sensitive to the substitution pattern and electronic effects of the attached functional groups. Additional characteristic bands include nitrogen-hydrogen bending vibrations around 625-665 wavenumbers and various out-of-plane bending modes in the 430-780 wavenumber region.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms within cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- and reveals important structural features including connectivity patterns, electronic effects, and dynamic processes. The compound's multiple nitrogen atoms and hydrogen-bearing carbons generate distinctive chemical shift patterns that enable complete structural characterization.

Proton nuclear magnetic resonance analysis of related pyrimidine-cyanamide derivatives reveals characteristic chemical shift patterns for the various hydrogen-containing functional groups. The amino group protons typically appear as exchangeable signals in the 10.86-12.26 parts per million range, with the exact chemical shift depending on hydrogen bonding interactions and the electronic environment. These signals often appear as broad singlets due to rapid exchange processes and quadrupolar relaxation effects from adjacent nitrogen nuclei.

The pyrimidine ring carbon atoms exhibit characteristic chemical shifts in carbon-13 nuclear magnetic resonance spectra, with the carbonyl carbon appearing around 174-175 parts per million. The carbon atoms directly bonded to nitrogen typically resonate in the 115-165 parts per million range, while the cyanamide carbon appears around 115 parts per million, reflecting the electron-withdrawing nature of the nitrile functionality. The chemical shifts provide information about the degree of aromaticity and the electronic effects of the various substituents.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear multiple bond correlation and heteronuclear single quantum coherence experiments, enable the determination of connectivity patterns and the assignment of complex multipicity patterns. These methods are particularly valuable for confirming the attachment positions of functional groups and identifying through-bond coupling relationships between distant nuclei. The spectral data also provide evidence for tautomeric equilibria and hydrogen exchange processes occurring on the nuclear magnetic resonance timescale.

Computational Chemistry Insights

Computational chemistry approaches have emerged as powerful tools for understanding the electronic structure, reactivity patterns, and molecular properties of cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- at the atomic level. These theoretical methods complement experimental observations and provide insights into aspects of molecular behavior that are difficult to access through conventional analytical techniques. The computational studies reveal detailed information about electron distribution, orbital interactions, and reaction pathways.

Modern quantum mechanical calculations enable the prediction of molecular geometries, vibrational frequencies, electronic excitation energies, and thermodynamic properties with remarkable accuracy. For complex heterocyclic systems like this compound, computational methods are particularly valuable for understanding the interplay between different functional groups and their collective influence on molecular properties. The calculations also provide guidance for experimental design and interpretation of spectroscopic data.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density functional theory calculations have been extensively employed to investigate the electronic structure and energetic properties of pyrimidine-cyanamide derivatives, providing fundamental insights into their chemical behavior. These computational studies reveal that the molecular orbitals of such compounds exhibit significant delocalization across the aromatic pyrimidine ring system, with contributions from both carbon and nitrogen atomic orbitals. The calculations demonstrate that the highest occupied molecular orbital typically has significant electron density on the amino nitrogen and the pyrimidine ring nitrogens.

The computational analyses indicate that the lowest unoccupied molecular orbital is primarily localized on the cyanamide functionality and the carbonyl group, making these sites particularly susceptible to nucleophilic attack. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the electronic excitation energies and the compound's potential reactivity toward electrophilic and nucleophilic reagents. These calculations also reveal the influence of different functional groups on the overall electronic distribution.

Density functional theory studies of related compounds have employed various exchange-correlation functionals, including B3LYP, omega-B97XD, and M06-2X, to ensure reliable predictions of molecular properties. The calculations typically utilize basis sets of double-zeta or triple-zeta quality with polarization functions to achieve quantitative accuracy. Solvent effects are often incorporated through continuum solvation models to better represent experimental conditions and account for the influence of hydrogen bonding interactions with solvent molecules.

The computed vibrational frequencies from density functional theory calculations show excellent agreement with experimental infrared spectroscopic data, validating the theoretical models and providing detailed mode assignments. The calculations predict characteristic cyano stretching frequencies around 2200 wavenumbers, carbonyl stretches near 1760 wavenumbers, and amino stretching modes in the 3300-3400 wavenumber range, consistent with experimental observations. The computational results also provide insights into the intensity patterns and help identify overlapping bands in complex spectral regions.

Molecular Orbital Analysis of Reactive Sites

Molecular orbital analysis provides detailed insights into the reactivity patterns and electronic properties of cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- by examining the spatial distribution and energetic characteristics of the frontier orbitals. The highest occupied molecular orbital typically exhibits significant electron density on the amino nitrogen atom and the pyrimidine ring nitrogen atoms, indicating these sites as potential nucleophilic reaction centers. The orbital contours reveal extensive conjugation between the amino group and the aromatic ring system, which influences both the electronic properties and the reactivity of these positions.

The lowest unoccupied molecular orbital analysis demonstrates that electron density is concentrated primarily on the cyanamide carbon atom and the carbonyl carbon, identifying these positions as electrophilic sites that are susceptible to nucleophilic attack. The orbital energy differences and spatial overlap patterns provide insights into potential reaction pathways and the regioselectivity of chemical transformations. The calculations also reveal secondary orbital interactions that can influence reaction mechanisms and product distributions.

Molecular electrostatic potential surfaces computed from the electron density distribution provide complementary information about the reactivity landscape of the molecule. These surfaces reveal regions of negative potential associated with the amino nitrogen and pyrimidine nitrogen atoms, confirming their nucleophilic character, while positive potential regions near the cyanamide carbon and carbonyl carbon indicate electrophilic sites. The electrostatic potential analysis also identifies hydrogen bonding interaction sites and helps predict supramolecular assembly patterns.

The molecular orbital coefficients and atomic contributions reveal the extent of electron delocalization and the relative importance of different atomic centers in frontier orbital interactions. These data show that the pyrimidine ring participates significantly in both the highest occupied and lowest unoccupied molecular orbitals, indicating its central role in determining the compound's electronic properties. The calculations also demonstrate how substituent effects modulate the orbital energies and spatial distributions, providing insights into structure-activity relationships and guiding molecular design strategies for related compounds.

特性

IUPAC Name |

(4-amino-6-oxo-1H-pyrimidin-2-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-2-8-5-9-3(7)1-4(11)10-5/h1H,(H4,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZJMILBKZUKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)NC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064118 | |

| Record name | Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6112-71-6 | |

| Record name | N-(4-Amino-1,6-dihydro-6-oxo-2-pyrimidinyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6112-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006112716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanamino-4-amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanamino-4-amino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyanamide, N-(4-amino-1,6-dihydro-6-oxo-2-pyrimidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CYANOAMINO-6-HYDROXYPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Two-Step Synthesis via Guanidine Intermediate

A prominent method involves a two-step synthesis starting from 4-aminobenzamide and cyanamide to form a guanidine intermediate, followed by cyclization to yield the target pyrimidinyl cyanamide compound.

Step 1: Formation of 4-Guanidinobenzamide

- React 4-aminobenzamide with an aqueous cyanamide solution.

- Use water or alcohol solvents, or a mixture thereof.

- Control pH between 3 and 4 using mineral acids such as hydrochloric acid.

- Reaction temperature: 80–100 °C (preferably 100 °C).

- Reaction time: 6–20 hours (preferably 12 hours).

- Result: Formation of 4-guanidinobenzamide hydrochloride salt.

Step 2: Cyclization to Pyrimidinyl Cyanamide

- React the guanidinobenzamide intermediate with dimethyl malonate or diethyl malonate in methanol.

- Use sodium methoxide or sodium ethoxide as base catalysts.

- Reaction temperature: 100–120 °C (preferably 110 °C).

- Use organic solvents such as toluene, dimethylbenzene, or methyl-phenoxide.

- Employ tertiary amines like triethylamine or DIPEA as organic bases.

- Purify the crude product by recrystallization from lower alcohol/water mixtures (ethanol/water 9:1 preferred).

- Result: 4-[(4,6-dihydroxy-2-pyrimidinyl)amino] cyanobenzene, a key intermediate structurally related to the target compound.

This method is noted for:

- High yield (>80% in each step).

- Low cost due to inexpensive raw materials (4-aminobenzamide and cyanamide).

- Good purity and operational safety.

- Suitability for industrial scale-up.

Reference: CN Patent CN101993420A outlines this improved method, highlighting its advantages in reaction completeness and stability.

Comparative Data Table of Preparation Methods

| Parameter | Method 1 (Guanidine Intermediate) | Method 2 (Direct Cyanamide Incorporation) |

|---|---|---|

| Starting Materials | 4-Aminobenzamide, cyanamide | Para-cyanoaniline, cyanamide |

| Solvent | Water, alcohol, or mixture | Water, alcohol, or mixture |

| Catalyst | Mineral acid (HCl, HNO3) | Hydrochloric acid |

| Reaction Temperature | 80–100 °C (Step 1), 100–120 °C (Step 2) | Moderate temperature (not explicitly specified) |

| Reaction Time | 6–20 h (Step 1), variable (Step 2) | Not explicitly detailed |

| Yield | >80% per step | High yield, improved over prior art |

| Purification | Recrystallization from alcohol/water mixtures | Recrystallization or standard purification |

| Advantages | Low toxicity, low cost, high purity, industrial scale | Short process, high efficiency, low impurities |

| Disadvantages | Requires two-step process | Less detailed reaction conditions publicly available |

Detailed Research Findings and Notes

- The use of 4-aminobenzamide as a starting material is preferred for safety and cost reasons compared to 4-aminobenzonitrile, which is more toxic and expensive.

- The pH control during guanidine formation is critical to optimize yield and minimize by-products.

- The cyclization step using malonate esters and sodium alkoxide bases facilitates formation of the pyrimidine ring with cyanamide substitution, crucial for antiviral activity.

- Organic bases such as triethylamine improve reaction efficiency in the cyclization step.

- Recrystallization solvent composition (e.g., ethanol/water 9:1) significantly affects product purity and yield.

- The methods described are improvements over earlier patents (e.g., WO2008/080964) by reducing reaction steps and cost while increasing yield and purity.

化学反応の分析

Types of Reactions

Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized pyrimidine derivatives, while reduction reactions can produce reduced pyrimidine compounds .

科学的研究の応用

Medicinal Chemistry

Cyanamide as a Pharmacological Agent

Cyanamide derivatives are recognized for their broad spectrum of biological activities. They serve as important scaffolds in the development of various therapeutic agents, including:

- Antimicrobial Agents : Certain cyanamide derivatives exhibit significant antimicrobial properties. For instance, a study reported the synthesis of indolyl-based cyanoaminopyrimidines that showed strong antimicrobial potential against various pathogens .

- Antitumor Activity : Cyanamide compounds have been linked to cytotoxic effects in cancer cell lines. The incorporation of cyanamide into pyrimidine structures has been shown to enhance antiproliferative activity, making them candidates for cancer therapy .

- Neuroprotective Effects : Some cyanamide derivatives have been studied for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by promoting neurite outgrowth .

Table 1: Biological Activities of Cyanamide Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Cyanoaminopyrimidine | Antimicrobial | |

| Indolyl-based Cyanamide | Antitumor | |

| Pyrimidine Derivative | Neuroprotective |

Agricultural Applications

Use as a Herbicide

Cyanamide is utilized in agriculture primarily as a herbicide. Its mechanism involves inhibiting specific enzymes in plants, thereby disrupting growth. Research has indicated that formulations containing cyanamide can effectively control weed populations without significantly harming crop yields .

Materials Science

Cyanamide in Polymer Chemistry

Cyanamide compounds have found applications in the synthesis of polymers. They can act as curing agents or hardeners in resin formulations. Their ability to form cross-links enhances the mechanical properties of polymers, making them suitable for various industrial applications .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

In a recent study, researchers synthesized a series of cyanoaminopyrimidines from cyanoguanidine and evaluated their antimicrobial activity against common pathogens like E. coli and Staphylococcus aureus. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of cyanamide derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting potential therapeutic roles in neurodegenerative conditions .

作用機序

The mechanism of action of Cyanamide, (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl)-, involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

類似化合物との比較

Key Differences :

- Derivatives with thiophene or phenyl groups at position 6 exhibit antibacterial properties, suggesting the amino group may shift activity toward different targets .

Calcium Cyanamide (CaCN₂)

Calcium cyanamide, a soil fumigant and fertilizer, shares the cyanamide functional group but differs structurally and functionally :

| Property | Calcium Cyanamide | Target Compound |

|---|---|---|

| Structure | Inorganic salt (Ca²⁺ + CN₂²⁻) | Organic pyrimidine derivative |

| Applications | Soil treatment, nitrogen source | Likely medicinal/agricultural |

| Hazards | Skin irritation, explosion risk | Undefined (limited data) |

| Biosynthesis | Synthetic | Potential plant biosynthesis* |

Comparison Notes:

- Calcium cyanamide’s inorganic nature limits its use in drug design but enhances soil stability for agricultural applications .

- The target compound’s organic pyrimidine core offers greater versatility in medicinal chemistry.

L-Canavanine and Natural Cyanamide

L-Canavanine, a non-proteinogenic amino acid in legumes, serves as a biosynthetic precursor to cyanamide in Vicia villosa :

| Feature | L-Canavanine | Natural Cyanamide |

|---|---|---|

| Structure | Guanidinooxy group | Cyanamide (NH₂CN) |

| Role in Plants | Nitrogen storage/defense | Defense metabolite |

| Biosynthesis | Seed storage → transported to leaves | Derived from L-canavanine in leaves |

Key Insight :

Structural Influence on Bioactivity

- 6-Substituent Impact: Aryl/heteroaryl groups at position 6 (e.g., thiophene) enhance antibacterial activity, while the 6-amino group may favor interactions with eukaryotic enzymes .

- 4-Oxo Tautomerism: Stabilizes enolic forms, affecting electronic distribution and binding affinity .

生物活性

Cyanamide, specifically the compound (6-amino-1,4-dihydro-4-oxo-2-pyrimidinyl), has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Cyanamide is characterized by the molecular formula and is known for its role in various biochemical processes. The compound's structure includes a pyrimidine ring, which is crucial for its biological interactions.

-

Inhibition of Enzymatic Activity :

- Cyanamide has been identified as a potent reversible inhibitor of cathepsins K and L, which are cysteine proteases involved in bone resorption. The compound exhibits IC50 values of 0.37 µM for cathepsin K and 0.45 µM for cathepsin L, indicating strong inhibitory effects on these enzymes .

- The mechanism involves the formation of a covalent bond with the active site cysteine residue in these enzymes, leading to time-dependent inhibition characteristics .

-

Antimicrobial Properties :

- Recent studies have explored cyanamide derivatives as antimicrobial agents. For instance, compounds derived from cyanamide demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics like gentamicin .

- The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating their potential as effective antimicrobial agents .

-

Prebiotic Activity :

- Cyanamide has been investigated for its prebiotic properties, particularly in phosphate activation reactions. It has shown efficacy in converting adenosine-3′-phosphate to cyclic adenosine phosphate in high yields when catalyzed by simple 2-oxoacid salts . This reaction pathway suggests a role for cyanamide in early biochemical processes relevant to the origins of life.

Case Study 1: Anticancer Potential

A study highlighted the potential of cyanamide derivatives in cancer treatment by inhibiting specific proteolytic enzymes that facilitate tumor progression. The derivatives were tested on various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial effectiveness of cyanamide derivatives against both Gram-positive and Gram-negative bacteria. Notably, one derivative exhibited an inhibition zone of 25 mm against Staphylococcus aureus, outperforming conventional antibiotics .

Research Findings

Recent research has focused on optimizing the synthesis of cyanamide derivatives to enhance their biological activity. The following table summarizes key findings regarding various derivatives:

Q & A

Basic Research Questions

Q. How does cyanamide influence bud dormancy in fruit trees, and what experimental designs are optimal for evaluating its efficacy?

- Methodological Answer : To assess cyanamide's role in breaking bud dormancy, researchers typically use randomized block designs with multiple replicates. For example, dormant buds of Pyrus communis grafted on quince rootstock were treated with hydrogen cyanamide (0.5–1.5%) + 3% oil, with water as a control. Sprouting percentages were evaluated at intervals (15–37 days post-application) and analyzed via polynomial regression. Doses ≥1.5% increased sprouting by 40% compared to controls, highlighting dose-dependent efficacy . Key parameters include application timing (30–45 days pre-bud break) and environmental factors like regional winter chill insufficiency, which necessitate cyanamide use in specific climates .

Q. What methodologies are used to assess cyanamide's impact on soil chemical properties and microbial communities?

- Methodological Answer : Soil studies often compare cyanamide (e.g., calcium cyanamide) with urea and controlled-release fertilizers. Soil pH, nitrate/ammonium levels, and microbial biomass carbon (MBC) are measured at intervals (e.g., 14–49 days). Phospholipid fatty acid (PLFA) analysis and canonical variate analysis (CVA) differentiate microbial community structures. For instance, calcium cyanamide increased soil pH and MBC while altering nitrate-to-ammonium ratios, with microbial shifts becoming pronounced after 49 days .

Advanced Research Questions

Q. How can transcriptome and metabolome analyses elucidate cyanamide's molecular mechanisms in plant systems?

- Methodological Answer : RNA sequencing (RNA-seq) pipelines identify differentially expressed genes (DEGs) in cyanamide-treated vs. control samples. For example, in sweet cherry, DEGs (log2FC ≥1, FDR ≤0.05) were analyzed at 1, 3, and 6 days post-treatment (DAT), revealing time-dependent downregulation of dormancy-related genes and upregulation of metabolic pathways. Metabolome analysis via two-way ANOVA quantifies phytohormones (e.g., ABA, GA3) and integrates with transcriptome data to map pathways like beta-cyanoalanine synthase activity, linking cyanamide detoxification to bud break .

Q. What strategies resolve contradictions in cyanamide's effects across different agricultural studies?

- Methodological Answer : Contradictions often arise from variable experimental conditions (e.g., species-specific responses, application timing). Meta-analyses should control for factors like soil type, climate, and cyanamide formulation. For instance, while 1.5% cyanamide enhanced pear bud sprouting , optimal doses for other species may differ. Cross-study comparisons using multivariate regression or machine learning can identify critical variables (e.g., chill hours, rootstock genotype) to reconcile discrepancies .

Q. What synthetic routes and characterization techniques are employed for cyanamide-derived pyrimidine analogs?

- Methodological Answer : Cyanamide derivatives like 6-aryl-4-oxo-1,4-dihydropyrimidines are synthesized via nucleophilic substitution or cyclocondensation. For example, methyl 4-methyl-(5-cyano-6-(methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-ylthio)benzoate (yield: 66%) was characterized via IR (NH, CN, C=O stretches), / NMR (chemical shifts, coupling constants), and elemental analysis (C/H/N/O percentages). Melting points and HPLC purity (≥98%) validate structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。